molecular formula C15H17NO4S B239403 N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B239403
M. Wt: 307.4 g/mol
InChI Key: PASYHNSZNCBCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been widely studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and ion transport. N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in medicinal chemistry. N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide also exhibits potent biological activities, making it a promising drug candidate for the treatment of various diseases. However, one limitation of using N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is the investigation of its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is the development of more efficient synthesis methods to improve the yield and purity of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-aminophenol in the presence of a base or the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a catalyst. The yield of N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.

properties

Product Name

N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)16-12-6-4-5-7-13(12)17/h4-9,16-17H,1-3H3

InChI Key

PASYHNSZNCBCLG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2O)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2O)OC

Origin of Product

United States

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